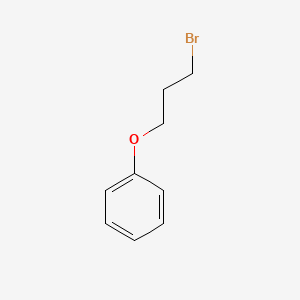
(3-Bromopropoxy)benzene
Cat. No. B1583762
Key on ui cas rn:
588-63-6
M. Wt: 215.09 g/mol
InChI Key: NIDWUZTTXGJFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06566535B1
Procedure details


Bromophenol (996 g, 5.76 mmol), bromopropane (790 ml, 8.70 mmol) and tetrabutylammonium hydrogensulfate (19.6 g, 48.9 mmol) were dissolved slowly in 5 L of dimethyl sulfoxide. A solution resulting from dissolving sodium hydroxide (2300 g, 57.6 mmol) in 2300 g of water was dropped slowly. Since heat was generated during the above operation, the solution was added so that the internal temperature was kept at 40-45° C. After stirring at room temperature for 1 hour, the mixture was cooled to 25° C. and then 6.7 L of water was added while keeping at 20-30° C. After addition of 12 L of toluene, 3 L of tetrahydrofuran and 3.3 L of water, phase separation was conducted. The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water. After vacuum concentration, the residue was distilled under reduced pressure to yield p-bromopropoxybenzene (b.p. 96-100° C./4 mmHg, 1182.5 g, Yield 95.5%) as a colorless oily matter.









Identifiers


|
REACTION_CXSMILES
|
[Br:1]C1C=CC=CC=1O.[OH-].[Na+].[C:11]1(C)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[O:18]1C[CH2:21][CH2:20][CH2:19]1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O.O.BrCCC>[Br:1][CH2:21][CH2:20][CH2:19][O:18][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.7 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
996 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
19.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
790 mL
|
|
Type
|
catalyst
|
|
Smiles
|
BrCCC
|
Step Three
|
Name
|
|
|
Quantity
|
2300 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2300 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
12 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
3.3 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution resulting
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropped slowly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Since heat
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was added so that the internal temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 40-45° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while keeping at 20-30° C
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After vacuum concentration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCOC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1182.5 g | |
| YIELD: PERCENTYIELD | 95.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

